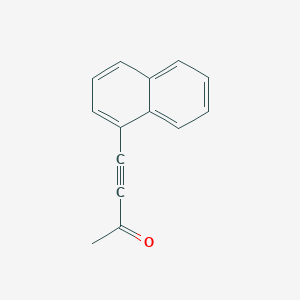![molecular formula C10H14N2OS B14263634 4-[(Morpholin-4-yl)sulfanyl]aniline CAS No. 179912-75-5](/img/structure/B14263634.png)
4-[(Morpholin-4-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Morpholin-4-yl)sulfanyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a morpholine ring attached to the aniline structure via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Morpholin-4-yl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the morpholine group. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(Morpholin-4-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-yl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 4-[(Morpholin-4-yl)sulfonyl]aniline
- 4-[(Morpholin-4-yl)thio]aniline
- 4-[(Morpholin-4-yl)oxy]aniline
Comparison: 4-[(Morpholin-4-yl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and oxy analogs
Properties
CAS No. |
179912-75-5 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfanylaniline |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-10(4-2-9)14-12-5-7-13-8-6-12/h1-4H,5-8,11H2 |
InChI Key |
YMRFRDRNDUTOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


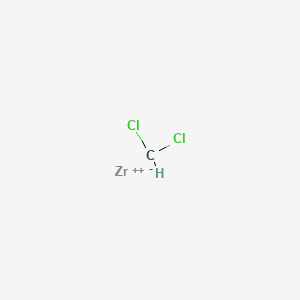

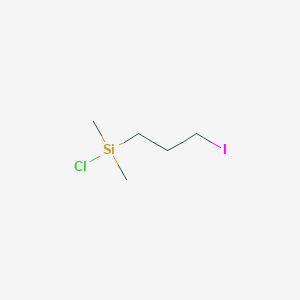
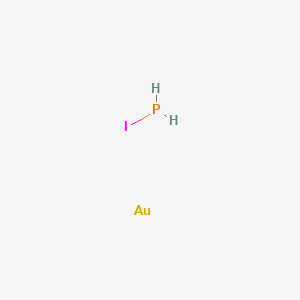

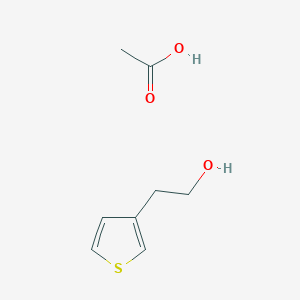
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
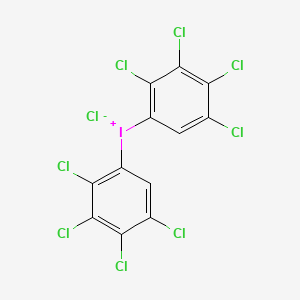
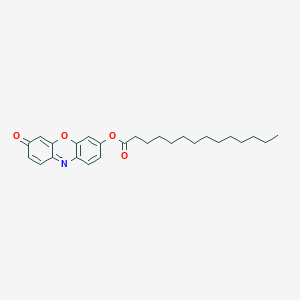


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
